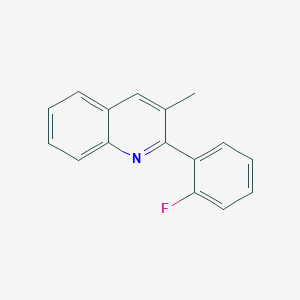
2-(2-Fluorophenyl)-3-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC109779 is a novel potent inhibitor of Huntington's disease (HD) pathogenesis via targeting CAG repeats RNA and Poly Q protein.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity : A study by Chou et al. (2010) found that derivatives of 2-(2-Fluorophenyl)-3-methylquinoline demonstrated significant inhibitory activity against various tumor cell lines. Particularly, a specific analogue showed selective inhibition of 14 out of 60 cancer cell lines in an evaluation by the National Cancer Institute.
Fluorescence Studies in Biochemistry and Medicine : Research by Aleksanyan and Hambardzumyan (2013) highlighted that many quinoline derivatives, including aminoquinolines, are known as efficient fluorophores and are widely used in biochemistry and medicine for studying various biological systems.
Influenza A Endonuclease Inhibition : A study by Sagong et al. (2013) synthesized several 3-hydroxyquinolin-2(1H)-ones derivatives, including ones with p-fluorophenyl groups, which were evaluated as inhibitors of 2009 pandemic H1N1 influenza A endonuclease. They found that certain derivatives were potent inhibitors.
Cytotoxicity and Apoptosis in Cancer Cells : Research by Chou et al. (2009) showed that the synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest and induced apoptosis through the mitochondrial-dependent pathway in murine colorectal adenocarcinoma cells.
Inhibitors for Tyrosine Kinases : A study by Riadi et al. (2021) described the synthesis of a new quinazolinone-based derivative that exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent.
Molecular Interactions and Structural Studies : A study by Choudhury et al. (2003) focused on the weak interactions in derivatives of 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline, including compounds with 2-fluorophenyl groups, and their influence in crystal packing.
Eigenschaften
Produktname |
2-(2-Fluorophenyl)-3-methylquinoline |
|---|---|
Molekularformel |
C16H12FN |
Molekulargewicht |
237.27 g/mol |
IUPAC-Name |
2-(2-Fluorophenyl)-3-methylquinoline |
InChI |
InChI=1S/C16H12FN/c1-11-10-12-6-2-5-9-15(12)18-16(11)13-7-3-4-8-14(13)17/h2-10H,1H3 |
InChI-Schlüssel |
HECMNZNMEOFMGF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3F |
Kanonische SMILES |
CC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NSC109779; NSC-109779; NSC 109779 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



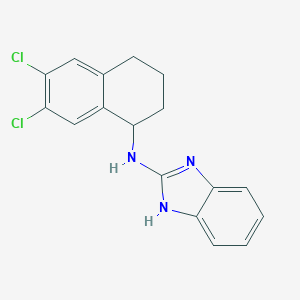
![2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B537674.png)
![1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride](/img/structure/B537710.png)
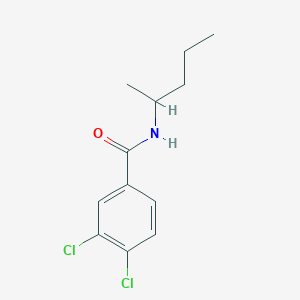
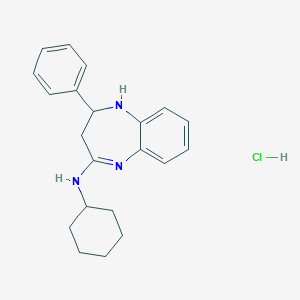
![4-[[6-benzylsulfanyl-3-(2H-tetrazol-5-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-yl]amino]-5-methyl-1,2,4-triazole-3-thiol](/img/structure/B537763.png)
![6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine](/img/structure/B537764.png)
![2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B537861.png)
![3-[(8R)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione](/img/structure/B537867.png)
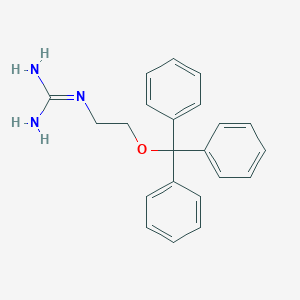
![Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate](/img/structure/B537883.png)
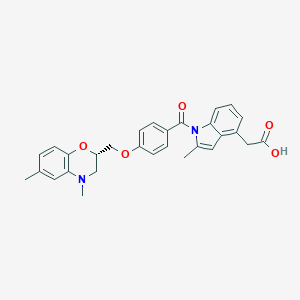
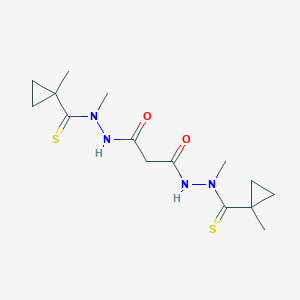
![(3S,8abeta)-3alpha-(1-Tosyl-1H-indole-3-ylmethyl)-5-oxohexahydro-5H-oxazolo[3,2-a]pyridine-7alpha-acetic acid methyl ester](/img/structure/B538364.png)